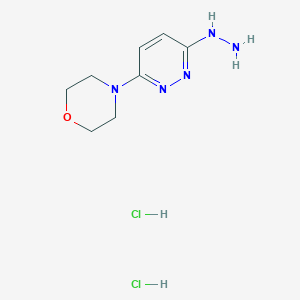
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride
Übersicht
Beschreibung
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H14ClN5O and a molecular weight of 231.68 g/mol . It is known for its unique structure, which includes a hydrazineylidene group attached to a dihydropyridazinyl ring, further connected to a morpholine ring. This compound is often used in research settings due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride typically involves the reaction of hydrazine derivatives with pyridazine compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often at temperatures ranging from 2-8°C . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The hydrazineylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)piperidine dihydrochloride
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)thiomorpholine dihydrochloride
Uniqueness
4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine dihydrochloride is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H15Cl2N5O |
|---|---|
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
(6-morpholin-4-ylpyridazin-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C8H13N5O.2ClH/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13;;/h1-2H,3-6,9H2,(H,10,11);2*1H |
InChI-Schlüssel |
CUGVKCJTONTOPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN=C(C=C2)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














